2-Methoxypropanoic acid

Physical Organic Chemistry Acid-Base Chemistry Synthetic Methodology

2-Methoxypropanoic acid (CAS 4324-37-2) is an α-methoxy-substituted carboxylic acid with the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. It features a chiral center at the α-carbon, making it available as a racemic mixture or as single enantiomers, which is central to its utility in asymmetric synthesis.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 4324-37-2
Cat. No. B1208107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypropanoic acid
CAS4324-37-2
Synonyms2-methoxypropanoic acid
2-methoxypropanoic acid, (S)-isomer
2-methoxypropionic acid
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC
InChIInChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)
InChIKeyICPWFHKNYYRBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypropanoic Acid (CAS 4324-37-2): Physical Properties, Commercial Availability, and Core Chemical Identity for Scientific Procurement


2-Methoxypropanoic acid (CAS 4324-37-2) is an α-methoxy-substituted carboxylic acid with the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol [1]. It features a chiral center at the α-carbon, making it available as a racemic mixture or as single enantiomers, which is central to its utility in asymmetric synthesis [2]. The compound exists as a colorless to pale yellow oil at room temperature [1]. Commercial sources report typical purities ranging from 95% to 98% (GC), and it is commonly stored under ambient or refrigerated (2-8°C) conditions .

Why 2-Methoxypropanoic Acid Cannot Be Casually Replaced by 2-Hydroxy, 2-Fluoro, or 3-Methoxy Analogs in Synthesis


2-Methoxypropanoic acid occupies a unique property space among small α-substituted carboxylic acids. Its combination of a moderately electron-withdrawing α-methoxy group and an adjacent carboxylic acid yields a distinct pKa and lipophilicity profile that directly impacts reactivity and partitioning in biphasic systems [1]. For instance, the compound is approximately 20 times more acidic (pKa ~3.59) than the unsubstituted propanoic acid (pKa ~4.88), yet it is substantially less acidic and less reactive than its α-fluoro analog (pKa ~2.68) [2]. Compared to its positional isomer, 3-methoxypropanoic acid, the α-substitution pattern provides a chiral center and significantly alters the electronic environment of the carboxyl group, precluding simple substitution in stereoselective applications [3].

Quantitative Differentiation of 2-Methoxypropanoic Acid: Comparative Acidity, Lipophilicity, and Synthetic Utility


Comparative Acidity (pKa) of 2-Methoxypropanoic Acid Versus Propanoic, 2-Hydroxy, 2-Fluoro, and 2-Amino Analogs

2-Methoxypropanoic acid (pKa ~3.59) exhibits a markedly enhanced acidity compared to the unsubstituted parent propanoic acid (pKa ~4.88), a difference of over one order of magnitude in Ka [1]. This places its acidity between that of the more electron-withdrawing 2-fluoropropanoic acid (pKa ~2.68) and the less acidic 2-hydroxypropanoic acid (lactic acid, pKa ~3.86) [2]. The intermediate pKa value influences its reactivity in esterification and nucleophilic acyl substitution reactions, requiring less forcing conditions than propanoic acid but avoiding the high reactivity and potential side reactions of the fluoro analog.

Physical Organic Chemistry Acid-Base Chemistry Synthetic Methodology

Lipophilicity (LogP) Comparison of 2-Methoxypropanoic Acid and Its Ethyl Ester: Impact on Extraction and Chromatography

The lipophilicity of 2-methoxypropanoic acid is relatively low, with a computed XLogP of 0.1 [1] and reported LogP values ranging from -0.62 to 0.11 depending on the computational model . In contrast, its common derivative, ethyl 2-methoxypropanoate, exhibits a significantly higher LogP of approximately 0.58, reflecting the esterification of the polar carboxyl group . This substantial difference in hydrophobicity dictates their respective behaviors in liquid-liquid extraction and reverse-phase HPLC, with the acid eluting much earlier under typical conditions [2].

Analytical Chemistry Medicinal Chemistry Process Chemistry

Synthetic Accessibility and Yield: A High-Efficiency Route from 2-Bromopropanoic Acid

2-Methoxypropanoic acid can be synthesized in a straightforward, one-step nucleophilic substitution from 2-bromopropanoic acid using sodium methoxide in methanol [1]. This method is reported to proceed with a near-quantitative yield of 99% after a simple work-up, directly affording the product as a colorless oil of sufficient purity for subsequent use without further purification . This contrasts with the more complex, multi-step syntheses often required for other α-substituted carboxylic acids, such as the α-fluoro derivative, which may necessitate specialized fluorinating reagents and harsher conditions.

Synthetic Organic Chemistry Process Development Green Chemistry

Enantiomeric Resolution and Chiral Purity: Commercial Availability and Analytical Standards

While racemic 2-methoxypropanoic acid is widely available, the procurement of single enantiomers is critical for asymmetric synthesis. The (S)-enantiomer (CAS 23953-00-6) and (R)-enantiomer (CAS 23943-96-6) are commercially offered with high enantiomeric purity . For instance, the (S)-enantiomer is available with a specified purity of ≥98% (GC) and an optical rotation of [α]20/D = -70° to -80° (c=neat) . The (R)-enantiomer exhibits a corresponding positive rotation of +76° to +80° (c=neat) . The ability to source both enantiomers in high chemical and optical purity distinguishes this compound from less accessible or poorly resolved chiral carboxylic acids.

Chiral Chemistry Analytical Chemistry Pharmaceutical Intermediates

Chiral Resolving Agent Utility: Application in Determining Enantiomeric Purity via NMR

Derivatives of 2-methoxypropanoic acid, specifically 2-aryl-2-methoxypropanoic acids, function as powerful chiral resolving agents [1]. In the cited work, (S)-2-methoxy-2-(1-naphthyl)propanoic acid was employed to prepare diastereomeric esters from racemic alcohols. The resulting diastereomers exhibited distinct and well-resolved NMR signals, allowing for the direct determination of the alcohol's enantiomeric excess without the need for chromatographic separation [2]. This application leverages the steric bulk and anisotropic shielding effects of the naphthyl group, a property not shared by simpler α-substituted acids like lactic acid or 2-fluoropropanoic acid.

Analytical Chemistry NMR Spectroscopy Chiral Recognition

Physicochemical Property Comparison: Boiling Point and Density Versus Lactic Acid

2-Methoxypropanoic acid exhibits a boiling point of 199.4 °C at 760 mmHg and a density of 1.085 g/cm³ [1]. Its close structural analog, 2-hydroxypropanoic acid (lactic acid), has a boiling point of 122 °C at 15 mmHg and a density of approximately 1.20 g/cm³ [2]. The lower density and higher atmospheric boiling point of the methoxy derivative are attributed to the replacement of the hydrogen-bond-donating hydroxyl group with a methoxy ether, which reduces intermolecular hydrogen bonding. These differences have direct implications for solvent selection, distillation conditions, and work-up procedures.

Physical Properties Solvent Selection Purification

Optimal Use Cases for 2-Methoxypropanoic Acid Based on Validated Differentiation


Asymmetric Synthesis of Pharmaceuticals and Agrochemicals

When a project requires a chiral α-substituted carboxylic acid building block, 2-methoxypropanoic acid is a superior choice due to its (1) well-defined and moderate pKa of ~3.59, which facilitates amide coupling without racemization, and (2) the commercial availability of both (R) and (S) enantiomers in high optical purity (>97% ee) . This contrasts with less accessible chiral acids like 2-fluoropropanoic acid or those with less favorable physical properties like lactic acid. Its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals is well-documented .

Synthesis of Chiral Resolving Agents and NMR Shift Reagents

For analytical laboratories developing methods for chiral purity determination, the 2-aryl-2-methoxypropanoic acid scaffold, derived from 2-methoxypropanoic acid, has been demonstrated to be an effective chiral derivatizing agent for NMR . The quantitative evidence of its ability to resolve diastereomeric signals in NMR spectra makes it a valuable tool for determining the enantiomeric excess of alcohols and amines, providing a cost-effective alternative to chiral HPLC in some applications .

Scalable Process Development and Large-Scale Synthesis

For process chemists, the high-yielding (99%) one-step synthesis of 2-methoxypropanoic acid from inexpensive starting materials (2-bromopropanoic acid and sodium methoxide) represents a significant advantage . This simple and robust protocol facilitates cost-effective scale-up, reducing the overall cost-of-goods for subsequent transformations and making it a preferred building block for projects requiring multi-kilogram quantities .

Optimization of Liquid-Liquid Extraction and Chromatography

The distinct LogP values of 2-methoxypropanoic acid (XLogP 0.1) and its esters (e.g., ethyl ester, LogP ~0.58) provide clear guidance for designing extraction and purification workflows . The low LogP of the acid indicates it will partition predominantly into the aqueous phase under neutral or basic conditions, allowing for easy separation from more lipophilic byproducts. Conversely, the ester's higher LogP makes it suitable for organic phase extraction and reverse-phase HPLC analysis .

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